Bienvenue dans la boutique en ligne BenchChem!

6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Lipophilicity Computational Chemistry SAR

This purine derivative features a distinctive N9 oxolan-2-ylmethyl group, providing enhanced solubility and binding profiles distinct from standard N9-alkyl analogs. Ideal for lead optimization and selectivity profiling of CB1 inverse agonists. Supplied as a non-GLP screening-grade reagent; in-stock for immediate dispatch. Request a quote today.

Molecular Formula C20H23FN6O
Molecular Weight 382.4 g/mol
CAS No. 2640949-35-3
Cat. No. B6468124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
CAS2640949-35-3
Molecular FormulaC20H23FN6O
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C20H23FN6O/c21-15-3-5-16(6-4-15)25-7-9-26(10-8-25)19-18-20(23-13-22-19)27(14-24-18)12-17-2-1-11-28-17/h3-6,13-14,17H,1-2,7-12H2
InChIKeyZCEMWLZCGYRLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(4-Fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS 2640949-35-3): A Structurally Distinct Purine Scaffold for Targeted Screening


6-[4-(4-Fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (CAS 2640949-35-3) is a fully synthetic, trisubstituted purine derivative belonging to the 6-piperazin-1-yl-purine chemotype [1]. The compound combines a 4-fluorophenylpiperazine pharmacophore at C6—a motif recurrent in CNS and metabolic target ligands—with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at N9, a feature that distinguishes it from the more common N9-alkyl, cycloalkyl, or methoxyalkyl congeners typically encountered in screening libraries [2]. This arrangement yields a molecular formula of C20H23FN6O (MW 382.44 g/mol) and a calculated partition coefficient (CLogP) of approximately 2.91, indicating moderate lipophilicity suitable for cell-permeable probe development [3]. The compound is currently offered as a non-GLP screening-grade research reagent and has no filed therapeutic indication [1].

Why N9-Substitution on the 6-Piperazinyl-Purine Core Precludes Simple Exchange: Procurement Rationale for 2640949-35-3


Within the 6-piperazin-1-yl-purine chemical class, the identity of the N9 substituent is a critical determinant of target engagement, metabolic stability, and off-target liability—properties that cannot be inferred from the C6 substituent alone [1]. Structure-activity relationship (SAR) campaigns on this scaffold have demonstrated that even subtle alterations at N9 (e.g., methyl → cyclopropyl → methoxyethyl) can shift selectivity between hCB1 and hCB2 by over two orders of magnitude and profoundly affect brain penetration [1]. The oxolan-2-ylmethyl group present in 2640949-35-3 is electronically and sterically distinct from simple alkyl or methoxyalkyl isosteres; the embedded tetrahydrofuran oxygen modifies hydrogen-bonding capacity and three-dimensional shape, potentially altering residence time at buried binding pockets. Consequently, treating this compound as a drop-in replacement for any N9-alkyl or N9-methoxyethyl analog without confirmatory head-to-head data risks invalidating downstream SAR models and procurement budget.

Quantitative Differentiation Evidence: 2640949-35-3 vs Closest Structural Analogs


Predicted Lipophilicity (CLogP) Compared with the N9-Methoxyethyl Analog (2640817-98-5)

The target compound, 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine (2640949-35-3), exhibits a computationally predicted LogP (CLogP) of 2.91 [1]. This value is approximately 0.13 log units lower than the predicted LogP for its closest commercially available comparator, 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine (CAS 2640817-98-5), which has a predicted LogP of 3.04 [2]. Although both values reside within a favorable range for oral absorption, the slightly lower logP of the target compound may translate to marginally improved aqueous solubility and potentially reduced non-specific protein binding in screening assays. This difference is predictive and has not been confirmed by direct experimental measurement.

Lipophilicity Computational Chemistry SAR

Structural Novelty at N9: Oxolan-2-ylmethyl vs Alkyl/Cycloalkyl Substitution Patterns

An analysis of publicly available 6-piperazin-1-yl-purine congeners reveals that the oxolan-2-ylmethyl group in 2640949-35-3 is a rare N9 substituent. In contrast, N9-methyl, N9-ethyl, N9-cyclopropyl, and N9-(2-methoxyethyl) variants dominate commercial screening collections and published SAR studies [1]. The oxolan-2-ylmethyl moiety introduces a stereocenter-containing saturated oxygen heterocycle, which increases three-dimensional complexity (fraction sp3 carbon ≈ 0.45) relative to planar N9-aryl analogs and reduces aromatic ring count [2]. Published analyses of purine-based CB1 inverse agonists have demonstrated that N9-cyclopropyl and N9-ethoxyethyl substitutions yield compounds with Ki values for hCB1 in the 4–50 nM range, but oxolan-2-ylmethyl has not been systematically profiled in any disclosed data set [3].

Structural Diversity Medicinal Chemistry Screening Libraries

Class-Level Evidence: 6-Piperazin-1-yl-Purines as Potent, Selective hCB1 Inverse Agonists

Extensive SAR conducted on the 6-piperazin-1-yl-purine series has confirmed that this scaffold can deliver potent hCB1 inverse agonism with remarkable selectivity over hCB2. The prototype urea-linked compound 65 achieved a Ki of 4 nM at hCB1 with >1,000-fold selectivity over hCB2, and was orally bioavailable with reduced brain penetration in rodents [1]. While 2640949-35-3 has not been directly profiled in this assay, the presence of the 4-fluorophenylpiperazine C6 motif—which is conserved across many high-potency members of this series—suggests that the molecule may retain binding competence at hCB1. The N9 oxolan-2-ylmethyl substituent may further modulate physico-chemical properties without disrupting the core pharmacophore. This class-level inference does not guarantee comparable potency but provides a rationale for targeted receptor profiling.

CB1 Receptor Inverse Agonist Selectivity Screening

Optimal Deployment Scenarios for 2640949-35-3 Based on Current Evidence


Diversity-Oriented Library Enhancement for GPCR and Kinase Screening Panels

Given its structural novelty at N9 and its membership in a privileged chemotype known to engage GPCRs (e.g., CB1) and purinergic targets, 2640949-35-3 is best deployed as a singleton addition to a diversity set aimed at identifying novel scaffolds for metabolic or CNS disorders. Its inclusion is justified by the need to explore chemical space around the 6-piperazinyl-purine core that has not yet been saturated by existing alkyl- or aryl-substituted analogs [1].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

Researchers involved in lead optimization of purine-based CB1 inverse agonists can use 2640949-35-3 as a comparator to evaluate how the oxolan-2-ylmethyl group affects solubility, permeability, and metabolic stability relative to simpler N9 substituents. Even in the absence of activity data, parallel artificial membrane permeability assay (PAMPA) and microsomal stability tests comparing 2640949-35-3 with N9-methoxyethyl (2640817-98-5) and N9-cyclopropyl analogs can yield actionable SAR for multiparameter optimization [2].

Negative Control or Selectivity Probe for CB2 Screening Cascades

If subsequent profiling confirms that 2640949-35-3 retains high hCB1 affinity characteristic of its chemotype, it could serve as a CB1-selective standard in counter-screening against hCB2. Published benchmarks for this series show selectivities >1,000-fold, and the unique N9 substituent may alter selectivity in ways that justify its use as a tool compound for dissecting CB1/CB2 pharmacology [3].

Quote Request

Request a Quote for 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.